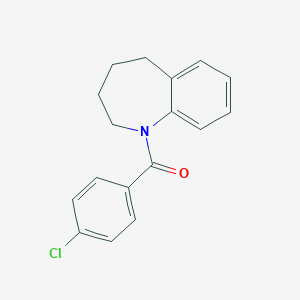
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by increasing the levels of certain neurotransmitters in the brain, thereby improving mood and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in regulating mood and emotions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and specificity. It has been found to exhibit significant activity against cancer cells at low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may cause adverse effects in healthy cells, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for the research of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease. Additionally, further studies may be needed to determine its safety and efficacy in humans, which may pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells and may also have potential use in treating neurological disorders. While it has several advantages for lab experiments, its potential toxicity may limit its therapeutic potential. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs or for the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-chlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and depression.
properties
Product Name |
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-14(9-11-15)17(20)19-12-4-3-6-13-5-1-2-7-16(13)19/h1-2,5,7-11H,3-4,6,12H2 |
InChI Key |
TUHHRVOIMGMMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)